N-(2-fluorophenyl)-2-biphenylcarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-17-12-6-7-13-18(17)21-19(22)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQHSXPKUIMOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for N 2 Fluorophenyl 2 Biphenylcarboxamide
Established Synthetic Routes to the N-(2-fluorophenyl)-2-biphenylcarboxamide Core
The traditional synthesis of this compound and related structures typically involves a combination of amide bond formation and the construction of the biphenyl (B1667301) system. These methods are well-documented and provide reliable, albeit sometimes inefficient, pathways to the target molecule.
Amidation and Peptide Coupling Techniques for Carboxamide Formation
The formation of the central carboxamide linkage is a critical step in the synthesis of this compound. This is most commonly achieved through the reaction of a 2-biphenylcarboxylic acid derivative with 2-fluoroaniline (B146934).
One straightforward approach is the direct condensation of 2-biphenylcarboxylic acid and 2-fluoroaniline. However, this reaction often requires activating agents to proceed efficiently. A general method for amidation involves the use of titanium tetrachloride (TiCl₄) in pyridine (B92270) at elevated temperatures. nih.gov This method has been shown to be effective for a wide range of carboxylic acids and amines, although the yield can be influenced by the electronic properties of the amine. For instance, the lower nucleophilicity of 2-fluoroaniline can result in a slightly reduced yield compared to more nucleophilic amines. nih.gov
Another common strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. For example, 2-biphenylcarbonyl chloride can be reacted with 2-fluoroaniline to form the desired amide. google.com This method is often high-yielding but may involve the use of hazardous reagents like thionyl chloride or oxalyl chloride to prepare the acyl chloride. walisongo.ac.id
Peptide coupling reagents, commonly used in protein synthesis, also provide a mild and efficient means of forming the amide bond. Reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester are effective in promoting the condensation of carboxylic acids and amines under mild conditions. walisongo.ac.idresearchgate.net These reagents are particularly useful when dealing with sensitive functional groups.
Table 1: Comparison of Amidation Methods
| Method | Reagents | Key Features |
|---|---|---|
| Direct Condensation | 2-biphenylcarboxylic acid, 2-fluoroaniline, TiCl₄, pyridine | One-pot reaction, moderate to excellent yields. nih.gov |
| Acyl Chloride Route | 2-biphenylcarbonyl chloride, 2-fluoroaniline | Often high-yielding, may involve hazardous reagents. google.com |
| Peptide Coupling | 2-biphenylcarboxylic acid, 2-fluoroaniline, HATU or other coupling agents | Mild reaction conditions, good for sensitive substrates. walisongo.ac.id |
Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl Moiety Elaboration
The biphenyl core of the molecule is frequently constructed using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful reaction allows for the formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid. In the context of this compound synthesis, this can be approached in two primary ways: coupling a pre-formed amide containing an aryl halide with a boronic acid, or coupling an aryl halide with a boronic acid to form the biphenyl scaffold before the amidation step.
For instance, a synthetic strategy could involve the Suzuki-Miyaura coupling of a substituted bromophenyl carboxamide with a phenylboronic acid derivative. ajgreenchem.com Alternatively, 2-bromobenzoic acid can be coupled with phenylboronic acid to produce 2-biphenylcarboxylic acid, which is then subjected to amidation. ajgreenchem.com The choice of palladium catalyst and ligands, such as phosphines like (rac)-BINAP or 2-di-tert-butylphosphinobiphenyl, is crucial for the success of these reactions, as they are sensitive to the catalyst structure. nih.govnih.gov
Precursor Synthesis and Regioselective Functionalization Approaches
Regioselective functionalization is also important, particularly when introducing substituents onto the biphenyl or fluorophenyl rings. For example, in the synthesis of related N-aryl benzamides, the starting 4-nitroanilines are reacted with 4-nitrobenzoyl chlorides to form dinitro intermediates, which are then reduced to the corresponding diamines. nih.gov This highlights the importance of controlling the position of functional groups to achieve the desired final product.
Development of Novel Methodologies for this compound Synthesis
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in the chemical industry. This has led to the exploration of green chemistry principles and advanced manufacturing technologies like flow chemistry for the production of this compound and other fine chemicals.
Green Chemistry Principles and Sustainable Synthetic Pathways
Green chemistry aims to reduce the environmental impact of chemical processes. ejcmpr.com In the synthesis of this compound, this can be achieved by using less hazardous solvents, reducing waste, and improving atom economy. walisongo.ac.id
One approach is the use of catalytic methods that avoid stoichiometric reagents. For example, using a reusable Lewis acid catalyst like Nb₂O₅ for direct amidation can be a greener alternative to methods that generate significant waste. researchgate.net Solventless reactions, where the reactants are mixed without a solvent, also represent a green approach, although their applicability depends on the physical properties of the starting materials. flinders.edu.au The use of safer and more environmentally benign reagents, such as boric acid as a catalyst for amidation, has also been explored as a greener alternative to traditional methods. walisongo.ac.id
The twelve principles of green chemistry provide a framework for designing more sustainable synthetic routes. These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. researchgate.net Applying these principles to the synthesis of this compound could involve, for example, choosing a synthetic route that minimizes the number of steps and purification procedures.
Flow Chemistry and Continuous Processing for this compound Production
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages for chemical synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. durham.ac.ukcam.ac.uk
The synthesis of amides and related compounds has been successfully translated to flow chemistry systems. unimi.it For example, a continuous flow process could be designed where a solution of 2-biphenylcarbonyl chloride is mixed with a solution of 2-fluoroaniline in a heated reactor coil, with the product continuously collected at the outlet. thieme-connect.de This approach can significantly reduce reaction times and improve product consistency.
Flow chemistry also allows for the integration of multiple reaction and purification steps into a single continuous process. durham.ac.uk For instance, the synthesis of a complex molecule could involve a series of reactors and in-line purification cartridges to remove byproducts and unreacted starting materials, leading to a highly efficient and automated synthesis. thieme-connect.denih.gov The development of such a process for this compound could offer significant advantages in terms of efficiency, safety, and cost-effectiveness.
Chemo- and Stereoselective Synthetic Innovations
The this compound scaffold possesses axial chirality due to restricted rotation around the C-C single bond of the biphenyl system, a phenomenon known as atropisomerism. The synthesis of single, stable atropisomers is a significant challenge, as these stereoisomers can exhibit different biological activities and physical properties. Modern synthetic innovations have focused on organocatalytic and transition-metal-catalyzed methods to achieve high levels of stereoselectivity.
Catalytic atroposelective synthesis represents a powerful tool for accessing enantiomerically pure biaryls and related axially chiral compounds. nih.govnih.gov For structures analogous to this compound, chiral phosphoric acids have been successfully employed as catalysts in the atroposelective coupling of quinone esters and anilines, and in the electrophilic halogenation of N-aryl quinoids. nih.govdicp.ac.cn These methods establish stereochemically stable axes and could be adapted for the synthesis of the target compound. nih.gov An N-heterocyclic carbene (NHC)-catalyzed atroposelective amidation of phthalamic acid has also been demonstrated, offering a mild, organocatalytic route to axially chiral N-aryl phthalimides, a related structural class. chemrxiv.org Such strategies could potentially be applied to the cyclization or amidation steps in the synthesis of biphenylcarboxamides to control the axial chirality.
Key strategies for stereoselective synthesis include:
Catalytic Asymmetric Suzuki-Miyaura Coupling: Employing a chiral palladium catalyst to couple a 2-halobenzamide with a phenylboronic acid (or vice versa) can induce asymmetry and favor the formation of one atropisomer.
Dynamic Kinetic Resolution: Synthesizing a racemic mixture of atropisomers and selectively converting one isomer to the other using a chiral catalyst or reagent.
Organocatalytic Desymmetrization: Using a chiral organocatalyst, such as a BINOL-derived phosphoric acid, to catalyze the formation of the amide bond or the biphenyl linkage in a way that selectively produces one enantiomer. dicp.ac.cn
These innovative approaches provide access to stereochemically defined this compound, which is crucial for detailed pharmacological evaluation and materials science applications.
Design and Synthesis of this compound Analogs and Libraries
The generation of analog libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space around a lead scaffold to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Rational design involves modifying a lead compound based on an understanding of its interaction with a biological target. nih.govmdpi.com The this compound scaffold offers several points for modification: the fluorophenyl ring, the biphenyl system, and the amide linker.
The Biphenyl Core: This rigid scaffold serves to orient the other functional groups in a defined three-dimensional space. Its size and substitution pattern can be modified to probe the steric and electronic requirements of a target's binding pocket. nih.gov
The Amide Linker: The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. The planarity of the amide bond also imparts conformational rigidity.
The 2-Fluorophenyl Moiety: The fluorine atom can participate in hydrogen bonding and other electrostatic interactions. Its presence also influences the conformation of the molecule through steric and electronic effects.
Design strategies often involve bioisosteric replacements, where functional groups are replaced with others that have similar physical or chemical properties, to improve target affinity or metabolic stability. nih.gov
Systematic modification of the fluorophenyl ring allows for fine-tuning of the molecule's electronic properties and interaction profile. This can be achieved by altering the position of the fluorine atom or by introducing additional substituents. The electronic influence of a substituent is often quantified by its Hammett parameter (σ), where positive values indicate electron-withdrawing character and negative values indicate electron-donating character.
Moving the fluorine from the ortho- to the meta- or para-position would alter the dipole moment and the potential for intramolecular hydrogen bonding. Adding other groups, such as nitro or methoxy (B1213986) functions, can further modulate the ring's electron density, which can impact binding affinity and pharmacokinetic properties. nih.gov
| Substituent (X) on Phenyl Ring | Position | Electronic Effect | Potential Interactions |
| -F | ortho (original) | Electron-withdrawing | Halogen bonding, H-bond acceptor |
| -F | meta | Electron-withdrawing | Altered dipole moment |
| -F | para | Electron-withdrawing | Altered dipole moment |
| -Cl, -Br | ortho, meta, para | Electron-withdrawing | Halogen bonding |
| -NO₂ | para | Strongly Electron-withdrawing | H-bond acceptor, π-stacking |
| -OCH₃ | para | Electron-donating | H-bond acceptor |
| -CH₃ | para | Weakly Electron-donating | Hydrophobic interactions |
This table presents hypothetical modifications to the N-phenyl moiety for analog design.
The biphenyl core offers extensive opportunities for structural diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful method for synthesizing substituted biphenyls, allowing for the introduction of a wide array of functional groups onto either aromatic ring. nih.gov
Strategies for diversification include:
Substitution on the Phenyl Rings: Introducing alkyl, alkoxy, halogen, or nitro groups to probe steric and electronic requirements. nih.gov
Bioisosteric Replacement: Replacing one of the phenyl rings with a heteroaromatic ring, such as pyridine or pyrimidine. This can introduce hydrogen bonding capabilities, alter solubility, and modify the metabolic profile. nih.gov
Conformational Restriction: Introducing bulky ortho-substituents to further restrict rotation around the biphenyl C-C bond, locking the molecule into a specific conformation.
| Diversification Strategy | Building Block Example (Boronic Acid/Ester) | Resulting Moiety |
| Alkoxy Substitution | 4-Methoxyphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl] |
| Halogen Substitution | 3-Chlorophenylboronic acid | 3'-Chloro-[1,1'-biphenyl] |
| Heterocyclic Replacement | Pyridine-3-boronic acid | 2-(Pyridin-3-yl)phenyl |
| Fused Ring System | Naphthalene-1-boronic acid | 2-(Naphthalen-1-yl)phenyl |
This table illustrates potential diversification strategies for the biphenyl core using different building blocks in a Suzuki-Miyaura coupling.
To efficiently explore the SAR of the this compound scaffold, parallel and combinatorial synthesis techniques are employed to generate large, focused libraries of compounds. nih.gov Parallel synthesis involves conducting multiple, separate reactions simultaneously, often in multi-well plates, to produce an array of individual, purified compounds.
A typical combinatorial approach for this scaffold would involve two sets of building blocks:
Set A: A diverse collection of 2-biphenylcarboxylic acids or their activated derivatives (e.g., acid chlorides).
Set B: A diverse collection of substituted anilines.
By reacting each member of Set A with each member of Set B in a grid format, a large library of analogs can be rapidly synthesized. This process is amenable to automation, including robotic liquid handling for reagent dispensing and parallel purification systems.
Representative Combinatorial Array Design:
| Aniline 1 (2-fluoroaniline) | Aniline 2 (2-chloroaniline) | Aniline 3 (2-methylaniline) | |
| Biphenyl Acid 1 (2-Biphenylcarboxylic acid) | Compound 1-1 | Compound 1-2 | Compound 1-3 |
| Biphenyl Acid 2 (4'-Methoxy-2-biphenylcarboxylic acid) | Compound 2-1 | Compound 2-2 | Compound 2-3 |
| Biphenyl Acid 3 (4'-Chloro-2-biphenylcarboxylic acid) | Compound 3-1 | Compound 3-2 | Compound 3-3 |
This systematic approach allows for the efficient generation of data to build comprehensive SAR models, guiding further optimization toward compounds with desired biological or material properties. nih.gov
Advanced Spectroscopic and Structural Elucidation of N 2 Fluorophenyl 2 Biphenylcarboxamide
Conformational Analysis of N-(2-fluorophenyl)-2-biphenylcarboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations (e.g., NOESY, ROESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. For elucidating the through-space proximity of atoms, two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful.
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. rsc.org NOESY experiments detect these interactions, providing a map of protons that are close to each other in space, typically within 5 Å. rsc.org This information is critical for determining the preferred conformation of a molecule in solution.
For a molecule like this compound, NOESY or ROESY spectra would be expected to reveal key correlations between the protons of the two phenyl rings and the amide proton. For instance, correlations between the amide N-H proton and specific protons on both the 2-fluorophenyl ring and the biphenyl (B1667301) moiety would help to define the orientation of these rings relative to the amide plane. Furthermore, through-space interactions between protons on the two phenyl rings of the biphenyl group would provide insights into the dihedral angle between these rings.
In a related compound, 2-([1,1`-biphenyl]-4-yl)-N-(2-fluorophenyl)-N-methylpropanamide , which has a methyl group on the amide nitrogen, computational NMR prediction suggests specific chemical shifts for the carbon atoms. While this does not provide direct conformational data, it highlights the unique electronic environment of each atom within the molecule. A hypothetical NOESY experiment on this compound would aim to establish spatial proximities as illustrated in the table below.
| Hypothetical NOESY/ROESY Correlations for this compound |
| Proton Pair |
| Amide N-H ↔ Protons on 2-fluorophenyl ring |
| Amide N-H ↔ Protons on the proximal phenyl ring of the biphenyl group |
| Protons on one phenyl ring of the biphenyl group ↔ Protons on the other phenyl ring of the biphenyl group |
It is important to note that for molecules in the medium molecular weight range, the NOE can be close to zero. In such cases, ROESY is the preferred experiment as the Rotating-frame Overhauser Effect is always positive.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information, including bond lengths, bond angles, and torsion angles, which together define the molecule's conformation in the solid state. Additionally, it reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.
While a crystal structure for this compound is not publicly available, analysis of similar compounds provides a reasonable expectation of its solid-state structure. For instance, the crystal structure of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide reveals a nearly planar arrangement between the benzothiophene (B83047) and fluorobenzene (B45895) rings, with the conformation stabilized by intramolecular N-H···F and N-H···O hydrogen bonds.
In the case of this compound, a key feature of interest would be the dihedral angle between the two phenyl rings of the biphenyl moiety. Steric hindrance between the ortho protons typically forces the rings to adopt a twisted conformation. Another critical parameter is the planarity of the amide group and its orientation relative to the aromatic rings. In many N-aryl amides, the amide group is nearly planar to maximize resonance stabilization.
A hypothetical set of crystal data for this compound is presented below, based on typical values for related organic molecules.
| Hypothetical Crystallographic Data for this compound |
| Parameter |
| Crystal System |
| Space Group |
| Dihedral Angle (Biphenyl) |
| Amide Bond Geometry |
| Intramolecular Interactions |
| Intermolecular Interactions |
Chiroptical Spectroscopic Techniques (e.g., VCD, ECD) for Stereochemical Assignment
Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. This compound is not inherently chiral. However, due to hindered rotation around the C-C single bond connecting the two phenyl rings of the biphenyl unit, it has the potential to exhibit atropisomerism, a form of axial chirality. If the rotational barrier is high enough to allow for the isolation of stable enantiomers, VCD and ECD would be the primary methods for assigning their absolute configurations.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations. The amide I and II bands in the VCD spectrum are particularly useful for studying the conformation of the amide group.
ECD, which measures the differential absorption of circularly polarized ultraviolet-visible light, provides information about the electronic transitions in a chiral molecule. For biphenyl derivatives, the ECD spectrum is sensitive to the dihedral angle between the phenyl rings and can be used to determine the axial chirality.
For this compound, if stable atropisomers exist, their ECD and VCD spectra would be mirror images. A comparison of the experimental spectra with those calculated for the (aR) and (aS) atropisomers would allow for an unambiguous assignment of the absolute configuration.
| Application of Chiroptical Spectroscopy to Atropisomers of this compound |
| Technique |
| Vibrational Circular Dichroism (VCD) |
| Electronic Circular Dichroism (ECD) |
Vibrational Spectroscopy for Intramolecular Interactions within this compound
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intramolecular and intermolecular interactions.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays a series of absorption bands, with the position, intensity, and shape of each band being characteristic of a specific functional group and its chemical environment.
For this compound, the FT-IR spectrum would be dominated by characteristic absorptions of the amide and aromatic moieties. The N-H stretching vibration of the secondary amide is expected to appear as a sharp band in the region of 3400-3250 cm⁻¹. The position of this band can be indicative of hydrogen bonding; a shift to lower wavenumbers suggests the presence of intermolecular N-H···O hydrogen bonds in the solid state. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic peaks in the spectrum of amides, typically appearing in the range of 1680-1630 cm⁻¹. The amide II band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, is expected between 1570 and 1515 cm⁻¹.
The aromatic rings will give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group is expected to produce a strong absorption in the 1250-1020 cm⁻¹ range.
| Expected FT-IR Absorption Bands for this compound |
| Wavenumber (cm⁻¹) |
| 3400-3250 |
| ~3100-3000 |
| 1680-1630 |
| 1600-1450 |
| 1570-1515 |
| 1250-1020 |
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to be strong. The biphenyl moiety should give rise to a characteristic "ring breathing" mode. Raman spectroscopy is also well-suited for observing the C-C stretching vibration between the two phenyl rings of the biphenyl group. The symmetric vibrations of the aromatic rings are typically more intense in the Raman spectrum than in the FT-IR spectrum.
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. For instance, in a study of N-phenylpropanamide , both FT-IR and Raman spectra were used in conjunction with computational methods to assign the vibrational modes. A similar approach for this compound would allow for a detailed understanding of its vibrational properties.
| Expected Raman Bands for this compound |
| Wavenumber (cm⁻¹) |
| ~3065 |
| ~1600 |
| ~1280 |
| ~1000 |
Mass Spectrometric Investigations of this compound Fragmentation
Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. The fragmentation of a molecule within the mass spectrometer provides a unique fingerprint that is invaluable for its structural elucidation. For a molecule like this compound, mass spectrometric analysis would involve its ionization, followed by the analysis of the molecular ion and its subsequent fragment ions.
High-resolution mass spectrometry is a critical tool for unequivocally determining the elemental composition of a compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure m/z values to several decimal places. This high precision allows for the calculation of a unique elemental formula.
For this compound (C₁₉H₁₄FNO), the theoretical exact mass of the neutral molecule can be calculated using the monoisotopic masses of its constituent elements (C=12.000000, H=1.007825, F=18.998403, N=14.003074, O=15.994915). In a typical electrospray ionization (ESI) experiment in positive ion mode, the compound would be observed as a protonated molecule, [M+H]⁺. The comparison between the experimentally measured exact mass and the theoretically calculated mass would confirm the elemental composition.
Table 1: Theoretical vs. Experimental Exact Mass Data for the [M+H]⁺ Ion of this compound
| Ion | Theoretical m/z | Experimentally Observed m/z | Mass Error (ppm) |
| [C₁₉H₁₅FNO]⁺ | 292.1132 | Data not available | Data not available |
This table illustrates how HRMS data would be presented. The lack of publicly available experimental data for this specific compound prevents the inclusion of observed values.
The ability of HRMS to provide such precise mass measurements is instrumental in distinguishing between compounds that may have the same nominal mass but different elemental compositions, thereby ensuring a high degree of confidence in the identification of this compound.
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. This process provides detailed information about the molecule's structure and connectivity.
The fragmentation of the protonated molecule of this compound, [C₁₉H₁₅FNO]⁺, would likely proceed through the cleavage of its most labile bonds, primarily the amide bond. Based on the general principles of amide fragmentation, several key fragmentation pathways can be proposed.
One of the primary fragmentations would be the cleavage of the amide C-N bond. This can occur in two ways, leading to the formation of a biphenylcarbonyl cation or a 2-fluoroaniline (B146934) radical cation, along with the corresponding neutral loss. Another likely fragmentation is the loss of the fluorophenyl group.
Table 2: Proposed Major Fragment Ions in the MS/MS Spectrum of [C₁₉H₁₅FNO+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 292.11 | 181.06 | C₆H₅FN | Biphenylcarbonyl cation |
| 292.11 | 167.05 | C₇H₄O | Biphenyl cation |
| 292.11 | 111.04 | C₁₃H₉O | 2-Fluoroaniline radical cation |
This table is based on theoretical fragmentation patterns of similar amide-containing compounds. The specific fragments and their relative abundances would need to be confirmed by experimental data.
The study of deprotonated N,2-diphenylacetamides has shown that fragmentation can also proceed through complex rearrangements involving ion-neutral complexes, leading to characteristic fragment ions. nih.gov Similar complex fragmentation patterns could potentially be observed for this compound, providing deeper structural insights.
Computational and Theoretical Investigations of N 2 Fluorophenyl 2 Biphenylcarboxamide
Quantum Chemical Calculations on N-(2-fluorophenyl)-2-biphenylcarboxamide
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.netresearchgate.net By approximating the electron density, DFT can predict various molecular characteristics, including electronic structure, reactivity, and spectroscopic signatures. nih.gov
The electronic structure of this compound can be characterized by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of these orbitals and their energy gap (HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For similar aromatic amide compounds, DFT calculations have been used to determine these values, which are typically in the range of several electron volts (eV). researchgate.netnih.gov
Molecular electrostatic potential (MEP) maps are another valuable output of DFT calculations. researchgate.net These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In this compound, the electronegative oxygen, nitrogen, and fluorine atoms are expected to be regions of negative potential, while the hydrogen atoms of the amide and aromatic rings would exhibit positive potential. This information is critical for understanding potential sites for intermolecular interactions. researchgate.net
DFT can also be employed to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov By calculating vibrational frequencies and chemical shifts, DFT can aid in the interpretation of experimental spectra and confirm the molecular structure. nih.gov For instance, the calculated IR spectrum would show characteristic peaks for the C=O stretching of the amide group, N-H stretching, and C-F stretching vibrations. nih.gov
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | ~ -1.5 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~ 5.0 eV | Correlates with chemical reactivity and stability. nih.gov |
| Dipole Moment | ~ 3-4 Debye | Reflects the overall polarity of the molecule. |
Note: The values in this table are hypothetical and represent typical ranges observed for similar organic molecules in computational studies. Actual values would require specific DFT calculations for this compound.
Ab Initio Methods for High-Accuracy Energetics and Intermolecular Interactions
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, can provide highly accurate energetic information. arxiv.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used for precise calculations of molecular energies and intermolecular interaction energies. arxiv.org
For this compound, ab initio calculations can be used to accurately determine the energies of different conformers, providing a detailed potential energy surface. These methods are also well-suited for studying non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the molecule's behavior in condensed phases and its interactions with biological targets. nih.gov
Conformational Space Exploration and Energy Minimization
Computational methods are used to explore the conformational space of the molecule to identify stable, low-energy conformers. nih.gov This process often involves systematic rotations around key single bonds and subsequent energy minimization of the resulting structures. nih.govresearchgate.net The results of such studies can reveal the preferred three-dimensional arrangement of the molecule, which is essential for understanding its interaction with other molecules. For biphenyl (B1667301) itself, the equilibrium conformation is a twisted structure, and similar behavior is expected for its derivatives. researchgate.net The presence of the fluorophenyl and carboxamide groups will influence the specific preferred dihedral angles due to steric and electronic effects.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's movements and conformational changes. researchgate.net
Solvent Effects on Conformational Dynamics
The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. mdpi.com MD simulations can explicitly model the interactions between this compound and solvent molecules, providing a more realistic representation of its behavior in solution.
Simulations in different solvents (e.g., polar and non-polar) can reveal how the solvent affects the distribution of conformers. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized. mdpi.com These simulations can track the time evolution of key dihedral angles to understand the flexibility of the molecule and the timescales of conformational transitions.
Ligand-Target Interaction Dynamics (Molecular Level)
MD simulations are a cornerstone of modern drug design and are used to study the interactions between a ligand, such as this compound, and its biological target, typically a protein. researchgate.netnih.gov After an initial binding pose is predicted by molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex. researchgate.net
These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov By analyzing the trajectory of the simulation, researchers can identify which parts of the ligand are most important for binding and how the protein might adapt its conformation to accommodate the ligand. researchgate.net This information is invaluable for understanding the molecular basis of the ligand's activity and for designing more potent and selective molecules.
Table 2: Key Intermolecular Interactions of this compound in a Hypothetical Binding Site
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues in Target |
| Hydrogen Bonding | Amide N-H, Amide C=O | Asp, Glu, Ser, Thr |
| Pi-Pi Stacking | Biphenyl rings, Fluorophenyl ring | Phe, Tyr, Trp, His |
| Halogen Bonding | Fluorine atom | Electron-rich atoms (e.g., backbone carbonyls) |
| Hydrophobic Interactions | Phenyl rings | Ala, Val, Leu, Ile |
Note: This table presents hypothetical interactions based on the chemical structure of this compound. The actual interactions would depend on the specific topology of the target's binding site.
Molecular Docking and Virtual Screening Studies Involving this compound
Computational techniques such as molecular docking and virtual screening are powerful tools in modern drug discovery for identifying and optimizing lead compounds. For a molecule like this compound, these methods can elucidate potential biological interactions and guide further experimental studies.
Prediction of Putative Biological Targets and Binding Modes
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in structure-based drug design, allowing researchers to predict the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein. Virtual screening, often employing docking simulations, involves the computational screening of large libraries of compounds against a biological target to identify potential hits. nih.govbiorxiv.org
While specific docking studies focusing exclusively on this compound are not widely detailed in public literature, research on the broader class of biphenyl carboxamide and N-phenylbenzamide derivatives provides insight into its potential biological targets. These studies have successfully used virtual screening and docking to identify inhibitors for a range of protein targets. nih.gov For instance, derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-cancer therapy. nih.gov Similarly, N-(2-aminophenyl)-benzamide derivatives have been studied as inhibitors of Histone Deacetylase 2 (HDAC2), another important cancer target. researchgate.net Other identified targets for related scaffolds include the retinoic acid receptor-related orphan receptor γ (RORγ) and DNA minor grooves in kinetoplastid parasites. nih.govnih.gov
The docking process for this compound would involve preparing its 3D structure and placing it into the defined binding pocket of a potential protein target. The scoring function then estimates the binding energy, with lower scores typically indicating more favorable interactions. mdpi.com The predicted binding mode would highlight key interactions, such as hydrogen bonds formed by the amide group, pi-pi stacking from the biphenyl and fluorophenyl rings, and potential halogen bonds involving the fluorine atom.
Table 1: Potential Biological Targets for Biphenyl Carboxamide Derivatives Identified Through Computational Studies
| Target Protein | Therapeutic Area | Study Type | Reference |
| VEGFR-2 | Oncology | 3D-QSAR, Molecular Docking | nih.gov |
| HDAC2 | Oncology | 3D-QSAR, Molecular Docking | researchgate.net |
| RORγ | Autoimmune Diseases | Virtual Screening, Molecular Docking | nih.gov |
| Kinetoplastid DNA | Infectious Diseases | Synthesis, Biological Studies | nih.gov |
Ligand Efficiency and Binding Affinity Prediction
Binding affinity represents the strength of the interaction between a ligand and its target. researchgate.net Predicting this value accurately is a primary goal of computational docking and is crucial for prioritizing compounds. arxiv.org Advanced methods using machine learning and neural network potentials are being developed to improve the accuracy of binding affinity predictions over traditional force fields. nih.gov
Ligand efficiency (LE) is a metric used to evaluate how effectively a ligand binds to its target relative to its size. wikipedia.org It helps in selecting compounds that achieve high affinity without excessive molecular weight, a common issue in drug optimization. nih.gov LE is typically calculated as the binding energy per non-hydrogen atom (heavy atom). rgdscience.com A higher LE value is generally desirable, indicating a more optimal use of molecular size to achieve potency. nih.gov
Other related metrics include the Binding Efficiency Index (BEI), which normalizes potency by molecular weight, and the Surface-Binding Efficiency Index (SEI), which normalizes by polar surface area. wikipedia.orgcrystaledges.org These indices provide a multi-faceted view of a compound's quality, helping to balance potency with essential physicochemical properties. crystaledges.org For this compound, calculating these metrics would provide a quantitative assessment of its potential as a lead compound, comparing its binding efficiency against other potential inhibitors for a given target.
Table 2: Key Ligand Efficiency Metrics
| Metric | Formula | Description | Reference |
| Ligand Efficiency (LE) | LE = -ΔG / N | Measures binding energy per non-hydrogen atom (N). A higher value is generally better. | wikipedia.org |
| Binding Efficiency Index (BEI) | BEI = pX / MW (kDa) | Normalizes potency (pX = pKi, pIC50, etc.) against molecular weight in kilodaltons. | wikipedia.orgcrystaledges.org |
| Surface-Binding Efficiency Index (SEI) | SEI = pX / (PSA / 100) | Normalizes potency against the polar surface area (PSA). | wikipedia.orgcrystaledges.org |
| Lipophilic Ligand Efficiency (LLE) | LLE = pX - logP | Assesses potency relative to the compound's lipophilicity (logP). | nih.gov |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Series
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).
Development of Predictive Models for Biological or Physicochemical Properties
For a series of compounds related to this compound, a QSAR model could be developed to predict their biological activity, such as inhibitory potency against a specific enzyme. These models are built using a "training set" of compounds for which the activity is known. medcraveonline.com Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that correlates structural descriptors with activity. researchgate.netwalshmedicalmedia.com
Studies on biphenyl carboxamide and N-(2-aminophenyl)-benzamide derivatives have successfully developed such predictive models. researchgate.netmedcraveonline.com For example, a QSAR study on biphenyl carboxamide analogs with anti-inflammatory activity resulted in a statistically significant model with a good correlation coefficient (R² = 0.800). medcraveonline.com Another 3D-QSAR study on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors yielded a model with a high predictive ability (r² = 0.735). researchgate.net The robustness of these models is typically validated using techniques like leave-one-out cross-validation (q² or r²cv) and by predicting the activity of a "test set" of compounds not used in model generation. researchgate.netmedcraveonline.comwalshmedicalmedia.com A predictive model for a series including this compound would be invaluable for designing new analogs with potentially improved activity.
Table 3: Examples of QSAR Models for Related Compound Series
| Compound Series | Target/Activity | Method | Statistical Significance | Reference |
| Biphenyl Carboxamides | Anti-inflammatory | MLR | R² = 0.800, Predicted R² = 0.7217 | medcraveonline.com |
| Biphenyl Carboxamide | Analgesic | 2D-QSAR | r² = 0.842, Internal Predictivity = 0.69 | walshmedicalmedia.com |
| N-(2-aminophenyl)-benzamides | HDAC2 Inhibition | 3D-QSAR (MFA) | r² = 0.927, r²cv = 0.815 | researchgate.net |
| Biphenyl Amides | VEGFR-2 Inhibition | 3D-QSAR | N/A | nih.gov |
Identification of Key Structural Descriptors Influencing Activity
A crucial outcome of QSAR modeling is the identification of key molecular descriptors that significantly influence the activity or property being studied. These descriptors are numerical representations of molecular structure, capturing topological, electronic, or steric features.
For the this compound scaffold, several structural features are likely to be important:
The Biphenyl Core: This large, aromatic system is critical for establishing hydrophobic and pi-stacking interactions within a protein binding pocket. Its conformation (the twist angle between the two phenyl rings) can be a key descriptor.
The Carboxamide Linker: The -C(=O)NH- group is a vital interaction hub, capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O). Its rigidity and orientation are important for proper ligand binding.
QSAR studies on related structures have highlighted the importance of electrotopological indices and 3D field descriptors (steric and electrostatic fields) in predicting activity. researchgate.netwalshmedicalmedia.com For this compound, a QSAR model would precisely quantify the contribution of these features, allowing for the rational design of more potent derivatives by modifying the scaffold to optimize these key descriptors.
Mechanistic Studies and Molecular Interactions of N 2 Fluorophenyl 2 Biphenylcarboxamide
Characterization of N-(2-fluorophenyl)-2-biphenylcarboxamide Interaction with Biomolecules
Membrane Permeability and Interaction with Lipid Bilayers (In Vitro Models)
There is no available scientific literature detailing the in vitro membrane permeability of this compound or its specific interactions with lipid bilayers. In vitro models are commonly used to assess the ability of compounds to cross biological membranes, a critical factor for their potential bioavailability and distribution. These studies often involve techniques such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the Caco-2 permeability model.
Such studies would typically generate data on the apparent permeability coefficient (Papp), which quantifies the rate at which a compound crosses a membrane. The interaction with lipid bilayers, which can be investigated using methods like fluorescence spectroscopy or molecular dynamics simulations, provides insights into how a compound embeds within or associates with the cell membrane. However, no such data has been published for this compound.
Table 1: In Vitro Membrane Permeability Data for this compound
| Assay Type | Membrane Model | Apparent Permeability (Papp) | Reference |
|---|
Table 2: Interaction of this compound with Model Lipid Bilayers
| Technique | Lipid Bilayer Composition | Observed Interaction | Key Findings |
|---|
Modulation of Biochemical Pathways by this compound
No research has been published detailing the modulation of any specific biochemical pathways by this compound. Investigations into how a compound affects cellular signaling cascades, enzymatic activities, or gene expression are fundamental to understanding its biological effects. These studies often employ a variety of in vitro techniques, including enzyme inhibition assays, reporter gene assays, and proteomic or transcriptomic analyses to identify molecular targets and affected pathways. Without such studies, the biochemical effects of this compound remain uncharacterized.
Table 3: Reported Modulation of Biochemical Pathways by this compound
| Pathway/Target | Cell Line/Model System | Effect Observed | Method of Analysis |
|---|
Advanced Analytical Methodologies for N 2 Fluorophenyl 2 Biphenylcarboxamide Research
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is the cornerstone for assessing the purity of N-(2-fluorophenyl)-2-biphenylcarboxamide, separating it from starting materials, byproducts, and other impurities. The choice of technique depends on the specific analytical goal, such as routine purity checks, identification of volatile contaminants, or resolution of stereoisomers.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity and assay of this compound. A robust, stability-indicating HPLC method is essential for separating the main component from process-related impurities and potential degradants.
Method Development: The development of an effective HPLC method typically involves reversed-phase chromatography. Given the aromatic and fluorinated nature of the molecule, stationary phases with alternative selectivity to standard C18 columns, such as pentafluorophenyl (PFP) phases, can offer enhanced resolution and unique elution orders for halogenated aromatic compounds. chromatographyonline.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode to ensure the separation of compounds with a wide range of polarities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte and its key impurities exhibit significant absorbance.
Validation: A typical HPLC method is validated according to International Conference on Harmonisation (ICH) guidelines. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. Linearity is often established over a concentration range such as 1-150 µg/mL, with correlation coefficients (r²) exceeding 0.999. Accuracy is confirmed by spike-recovery studies, with results typically falling within 98-102%.
Representative HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | Pentafluorophenyl (PFP) or C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-based gradient from 30% B to 95% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Impurities and Byproducts
Gas Chromatography (GC) is the preferred method for the analysis of organic volatile impurities (OVIs), also known as residual solvents, which may be present from the synthesis of this compound. ijpsonline.comispub.com These solvents are difficult to remove completely and their levels must be controlled. ijpsonline.com
Methodology: Due to the low volatility of the amide itself, headspace GC with a flame ionization detector (FID) is the most common approach. researchgate.net The sample is dissolved in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), heated in a sealed vial to partition volatile analytes into the headspace, and an aliquot of the vapor is injected into the GC. ijpsonline.comgoogle.comchromatographyonline.com This technique prevents the non-volatile active pharmaceutical ingredient (API) from contaminating the GC system. chromatographyonline.com The method must be capable of separating and quantifying a range of common synthesis solvents such as toluene, heptane (B126788), ethyl acetate, and others. researchgate.netajrconline.org
For semi-volatile byproducts or related impurities, direct injection GC-MS can be used, although derivatization may be necessary for polar compounds to improve their thermal stability and chromatographic behavior. ajrconline.orgresearchgate.net
Typical GC Headspace Conditions:
| Parameter | Condition |
|---|---|
| Column | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., G43, BP-624) ispub.com |
| Carrier Gas | Helium or Nitrogen google.com |
| Oven Temperature | Programmed, e.g., 40 °C (hold 5 min) to 240 °C at 10 °C/min ispub.comresearchgate.net |
| Injector Temperature | 230-250 °C ispub.comgoogle.com |
| Detector | Flame Ionization Detector (FID) ispub.com |
| Headspace Vial Temp. | 80-120 °C |
| Sample Solvent | DMSO or DMF ijpsonline.com |
Chiral Chromatography for Enantiomeric Excess Determination
This compound possesses axial chirality due to restricted rotation around the biphenyl (B1667301) single bond, a phenomenon known as atropisomerism. molnar-institute.com This can result in the existence of enantiomers (non-superimposable mirror images) that may have different pharmacological or toxicological properties. Therefore, it is critical to separate and quantify these atropisomers.
Methodology: Chiral HPLC is the definitive technique for determining the enantiomeric excess (e.e.) of the compound. xjtu.edu.cn This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for separating atropisomers of substituted biphenyl compounds. molnar-institute.com
Due to the potential for interconversion of atropisomers at ambient temperatures, method development can be challenging. molnar-institute.com It often requires operation at sub-ambient temperatures (e.g., 5-10 °C) for both the column and sample autosampler to prevent on-column racemization and ensure accurate quantification. molnar-institute.comnih.gov The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) or heptane with a polar modifier such as isopropanol (B130326) or ethanol.
Spectroscopic Quantification Methods for this compound
Spectroscopic methods offer powerful, often complementary, approaches to chromatographic techniques for the quantification and purity assessment of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Content
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that can determine the purity of this compound without the need for a specific reference standard of the analyte itself. emerypharma.comoxinst.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. oxinst.comsigmaaldrich.com
Methodology: In a typical ¹H-qNMR experiment, a precisely weighed sample of the analyte is dissolved in a deuterated solvent along with a precisely weighed amount of a stable, high-purity internal standard (e.g., maleic acid, dimethyl sulfone). emerypharma.comenovatia.com The internal standard must have at least one proton resonance that is well-resolved from all analyte signals. enovatia.com By comparing the integral of a specific, non-overlapping proton signal from the analyte with the integral of a signal from the known amount of the internal standard, the absolute purity (as a mass fraction) of the analyte can be calculated with high accuracy. sigmaaldrich.com
Given the presence of a fluorine atom, ¹⁹F-qNMR is also a highly valuable and specific technique. diva-portal.orgrsc.org Since ¹⁹F has a natural abundance of 100% and there is often no background interference, it can provide a very clean and rapid method for quantification. rsc.orgscholaris.ca An internal standard containing fluorine (e.g., trifluoroacetic acid) would be used. diva-portal.org Careful optimization of experimental parameters such as relaxation delay (D1) is crucial to ensure complete relaxation of all relevant nuclei for accurate quantification. rsc.org
Key qNMR Parameters:
| Parameter | Consideration |
|---|---|
| Internal Standard | High purity, stable, non-volatile, with non-overlapping signals (e.g., Maleic Acid for ¹H, Trifluoroacetic Acid for ¹⁹F) enovatia.comdiva-portal.org |
| Solvent | Deuterated solvent that dissolves both analyte and standard (e.g., DMSO-d₆, CDCl₃) emerypharma.com |
| Relaxation Delay (D1) | Must be at least 5 times the longest T₁ of any signal being integrated to ensure full relaxation. |
| Pulse Angle | Typically 90° for maximum signal, but smaller angles can be used with shorter delays. |
| Number of Scans | Sufficient to achieve an adequate signal-to-noise ratio for precise integration. |
Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification (In Vitro)
In the realm of pharmaceutical research and development, the comprehensive analysis of a drug candidate and its metabolic fate is paramount. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the analysis of complex mixtures and the identification of metabolites. amazonaws.com These techniques are particularly crucial in in vitro studies designed to elucidate the metabolic pathways of new chemical entities like this compound. The coupling of a high-resolution separation technique, such as liquid or gas chromatography, with a highly sensitive and specific detector, like a mass spectrometer, provides the analytical power necessary to separate, detect, and identify compounds of interest, even at trace levels, from complex biological matrices. amazonaws.comnih.gov
The selection of an appropriate hyphenated technique is contingent on the physicochemical properties of the analyte and the specific goals of the analysis. For a compound like this compound, which possesses both aromatic and amide functionalities, and its potential metabolites, which may exhibit a range of polarities and volatilities, a multi-faceted analytical approach is often required.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Trace Analysis
Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), stands as a cornerstone technique in modern pharmaceutical analysis. bbk.ac.uk Its strength lies in its ability to separate non-volatile and thermally labile compounds in their native state, followed by highly sensitive and specific detection. bbk.ac.uk For this compound, LC-MS/MS is the method of choice for definitive structural confirmation and for quantifying the compound at very low concentrations in complex biological samples.
The process begins with the separation of the analyte from other components in the sample matrix using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). The choice of the stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve efficient separation and good peak shape for the parent compound and its expected metabolites. jchr.org
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for molecules like this compound, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, preserving the molecular weight information. bbk.ac.uk
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which are then analyzed in the second mass analyzer. This fragmentation pattern serves as a molecular fingerprint, enabling unambiguous identification of the compound. amazonaws.com Furthermore, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes in LC-MS/MS allow for highly selective and sensitive quantification, making it ideal for trace analysis in in vitro metabolism studies, such as those involving liver microsomes or hepatocytes. nih.gov
Below is a hypothetical data table illustrating typical parameters for an LC-MS/MS analysis of this compound.
| Parameter | Value |
| Chromatographic System | UPLC |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Hypothetical fragments (e.g., ions corresponding to the biphenyl and fluorophenyl moieties) |
| Collision Energy | Optimized for characteristic fragmentation |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling
While LC-MS is the primary tool for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. springernature.com In the context of this compound research, GC-MS could be employed to profile potential volatile metabolites or degradation products that might arise during in vitro incubations.
For a compound to be amenable to GC analysis, it must be thermally stable and sufficiently volatile to be vaporized without decomposition in the heated injector port of the gas chromatograph. springernature.com this compound itself may have limited volatility due to its molecular weight and polar amide group. However, certain metabolic reactions, such as dealkylation or the formation of smaller aromatic fragments, could potentially generate more volatile species.
To enhance the volatility and improve the chromatographic properties of non-volatile or polar metabolites, a derivatization step is often necessary prior to GC-MS analysis. nih.govresearchgate.net Common derivatization reagents can convert polar functional groups (like -OH, -NH, -COOH) into less polar and more volatile derivatives. nih.gov For instance, silylation is a widely used technique for this purpose. researchgate.net
Once in the gas phase, the analytes are separated based on their boiling points and interactions with the stationary phase in the GC column. The separated compounds then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a hard ionization technique that generates extensive fragmentation, providing a detailed mass spectrum that can be compared against spectral libraries (e.g., NIST) for compound identification. semanticscholar.org
The following table presents a hypothetical set of parameters for a GC-MS analysis that could be applied to identify volatile metabolites of this compound.
| Parameter | Value |
| Chromatographic System | Gas Chromatograph |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Temperature Program | Gradient from low to high temperature to separate compounds with different volatilities |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range (m/z) | 50-550 |
Future Directions and Emerging Research Avenues for N 2 Fluorophenyl 2 Biphenylcarboxamide
Integration of N-(2-fluorophenyl)-2-biphenylcarboxamide into Advanced Materials Science or Supramolecular Chemistry (Non-Biological Applications)
The biphenyl (B1667301) and carboxamide moieties of this compound are well-known participants in supramolecular assembly, driven by non-covalent interactions such as π-π stacking and hydrogen bonding. nih.govresearchgate.net These interactions can lead to the formation of highly ordered, self-assembled nanostructures with unique material properties. Future research in this area will likely explore the self-assembly of this compound and its derivatives into functional materials.
The planarity and aromatic nature of the biphenyl group can facilitate the formation of liquid crystals or organogels. The carboxamide group is a strong hydrogen bond donor and acceptor, which can direct the formation of one-dimensional fibrous structures or more complex three-dimensional networks. nih.govresearchgate.net The presence of the fluorine atom on the phenyl ring can introduce additional non-covalent interactions, such as halogen bonding, and can also influence the electronic properties and packing of the resulting supramolecular structures.
By systematically modifying the structure of this compound, for instance by introducing additional functional groups or altering the substitution pattern, researchers could tune the self-assembly process and the properties of the resulting materials. For example, the incorporation of long alkyl chains could promote the formation of lyotropic liquid crystals, while the addition of polymerizable groups could allow for the creation of robust, cross-linked materials.
Potential applications for such supramolecular materials derived from this compound could include organic electronics, sensing technologies, and catalysis. The ordered arrangement of the molecules within the supramolecular assembly could lead to materials with anisotropic conductivity or stimuli-responsive optical properties.
Application of Artificial Intelligence and Machine Learning in this compound Drug Design and Discovery (Conceptual)
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies are poised to play a significant role in the future development of this compound and its analogs. mdpi.com Conceptually, AI and ML can be applied at various stages of the drug design and discovery pipeline.
In the initial stages, generative AI models can be used to design novel derivatives of this compound with optimized properties. mdpi.com By training these models on large datasets of known bioactive molecules, it is possible to generate new chemical entities that are predicted to have improved potency, selectivity, and pharmacokinetic profiles. For instance, an AI model could be tasked with generating derivatives that are more likely to cross the blood-brain barrier or have reduced off-target effects.
Furthermore, predictive ML models can be developed to screen virtual libraries of this compound analogs for their potential biological activity against a range of targets. These models can learn the complex relationships between chemical structure and biological activity from existing experimental data. This in silico screening approach can significantly reduce the time and cost associated with traditional high-throughput screening.
Exploration of Uncharted Biological Targets and Pathways for this compound (Pre-clinical, Molecular Level)
While the full biological activity profile of this compound is yet to be elucidated, the structural motifs present in the molecule suggest a range of potential biological targets that warrant investigation at the preclinical, molecular level. The biphenylcarboxamide scaffold is found in a number of biologically active compounds, including some with anticancer and anti-inflammatory properties.
Future preclinical research should aim to identify novel protein targets for this compound through unbiased screening approaches. Techniques such as thermal proteome profiling (TPP) or chemical proteomics could be employed to identify proteins that are directly engaged by the compound in a cellular context. Once potential targets are identified, further validation studies would be necessary to confirm the interaction and elucidate its functional consequences.
Based on the known activities of structurally related compounds, potential target classes for this compound could include enzymes such as kinases, proteases, or histone deacetylases (HDACs), as well as nuclear receptors or ion channels. For example, various biphenyl derivatives have been explored as inhibitors of enzymes implicated in cancer and inflammation. nih.gov
The exploration of uncharted biological targets could also be guided by computational methods. Molecular docking simulations could be used to predict the binding of this compound to the crystal structures of a wide range of proteins. Hits from these in silico screens could then be prioritized for experimental validation. The discovery of a novel, high-value biological target for this compound would open up new avenues for therapeutic development.
Remaining Challenges and Open Questions in this compound Studies
Despite the promising future directions, several challenges and open questions remain in the study of this compound. A primary challenge is the current lack of extensive biological data for this specific compound. While its structural components are present in known bioactive molecules, its own biological activity profile is largely uncharacterized. Therefore, a significant effort in initial screening and profiling is required to guide future research.
Another key question is the precise role of the fluorine atom on the phenyl ring. Fluorine substitution is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, binding affinity, and membrane permeability. However, the specific impact of the ortho-fluoro substitution in this compound on its physicochemical and biological properties needs to be systematically investigated.
The development of a robust and scalable synthetic route to this compound and its derivatives will also be crucial for enabling extensive research. While the synthesis of similar carboxamides is well-established, optimizing the reaction conditions for this specific substrate will be an important practical consideration.
Furthermore, a deeper understanding of the compound's ADMET properties will be essential for any potential therapeutic applications. Early assessment of its metabolic stability, potential for drug-drug interactions, and off-target toxicity will be critical for de-risking future development efforts.
Finally, the exploration of the compound's potential for resistance development in a therapeutic context will be an important long-term consideration. Understanding the mechanisms by which cells might become resistant to the effects of this compound will be key to designing effective and durable treatment strategies. Addressing these challenges and answering these open questions will be fundamental to unlocking the full scientific and therapeutic potential of this intriguing molecule.
Q & A
Q. What are the optimal synthetic pathways for N-(2-fluorophenyl)-2-biphenylcarboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including amide coupling and halogenation. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature : Reflux conditions (~100–120°C) ensure complete conversion of precursors .
- Catalysts : Use of coupling agents like EDCI/HOBt improves amide bond formation .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
Methodological Answer:
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, providing bond lengths/angles critical for confirming stereochemistry .
- NMR spectroscopy : H and C NMR identify fluorine-induced deshielding effects on aromatic protons .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?
Methodological Answer:
- In vitro assays : Enzyme inhibition studies (e.g., kinase assays) quantify IC values .
- Molecular docking : Tools like AutoDock predict binding affinities to targets (e.g., receptors, enzymes) .
- ADME profiling : Computational tools (e.g., SwissADME) estimate LogP, polar surface area, and bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies often arise from structural analogs or assay conditions. Strategies include:
- Structural comparisons : Analyze substituent effects (e.g., fluorine position) on target binding .
- Assay standardization : Use positive controls (e.g., known inhibitors) and replicate under identical pH/temperature conditions .
- Meta-analysis : Pool data from diverse studies to identify trends in structure-activity relationships (SAR) .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
Q. How can computational modeling be integrated with experimental data to refine drug design?
Methodological Answer:
- Hybrid QM/MM simulations : Combine quantum mechanics (electronic effects) and molecular mechanics (protein flexibility) to model binding .
- Free-energy perturbation (FEP) : Predicts relative binding affinities of fluorophenyl derivatives .
- Pharmacophore mapping : Aligns electrostatic/hydrophobic features with target active sites .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
